2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide is a complex organic compound that features a unique combination of functional groups, including a thioxoimidazolidinone core, chlorophenyl, and fluorophenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the thioxoimidazolidinone core, followed by the introduction of the chlorophenyl and fluorophenyl groups through substitution reactions. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired product quality and consistency.
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl or thioxo groups, leading to the formation of alcohols or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups onto the aromatic rings.
Scientific Research Applications
2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-bromophenyl)acetamide
- 2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methylphenyl)acetamide
Uniqueness
The uniqueness of 2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-fluorophenyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both chlorophenyl and fluorophenyl groups, along with the thioxoimidazolidinone core, makes it a versatile compound for various applications.
Properties
Molecular Formula |
C20H19ClFN3O2S |
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Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-[3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C20H19ClFN3O2S/c1-24-19(27)17(12-18(26)23-16-8-6-15(22)7-9-16)25(20(24)28)11-10-13-2-4-14(21)5-3-13/h2-9,17H,10-12H2,1H3,(H,23,26) |
InChI Key |
OSHOKFRSULPVQT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(N(C1=S)CCC2=CC=C(C=C2)Cl)CC(=O)NC3=CC=C(C=C3)F |
Origin of Product |
United States |
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